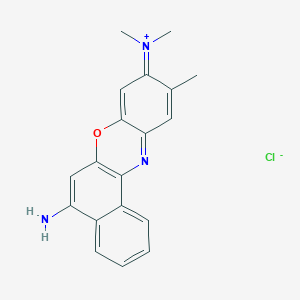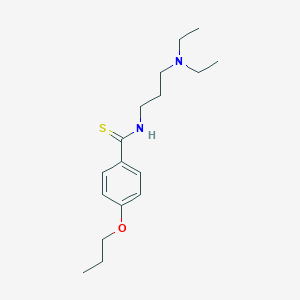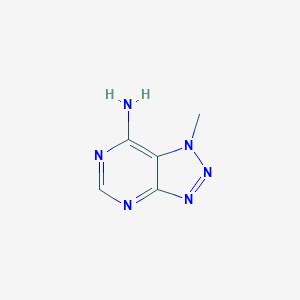
7-Methyl-8-azaadenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-8-azaadenine is a purine analog that has been extensively studied for its potential use in scientific research. It is a synthetic compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of cellular processes. In
Mécanisme D'action
The mechanism of action of 7-Methyl-8-azaadenine is related to its structural similarity to adenine. It is incorporated into DNA and RNA, where it disrupts the normal base pairing interactions. This results in the inhibition of DNA and RNA synthesis, which can lead to cell death. In addition, 7-Methyl-8-azaadenine has been shown to inhibit the activity of enzymes involved in purine metabolism.
Effets Biochimiques Et Physiologiques
7-Methyl-8-azaadenine has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the growth of tumors in animal models. In addition, 7-Methyl-8-azaadenine has been shown to modulate the immune system, leading to increased cytokine production and enhanced immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-Methyl-8-azaadenine is its specificity for purine metabolism. This makes it a valuable tool for studying the effects of purine analogs on cellular processes. However, one limitation of 7-Methyl-8-azaadenine is its potential toxicity. It has been shown to have cytotoxic effects on both cancer cells and normal cells, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 7-Methyl-8-azaadenine. One area of interest is the development of more specific analogs that can target specific cellular processes. Another area of interest is the use of 7-Methyl-8-azaadenine in combination with other drugs to enhance its efficacy. In addition, there is a need for further studies to determine the optimal dosage and administration of 7-Methyl-8-azaadenine for different applications.
Conclusion:
In conclusion, 7-Methyl-8-azaadenine is a valuable tool in scientific research due to its specificity for purine metabolism and its ability to modulate cellular processes. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for research on 7-Methyl-8-azaadenine, which will further our understanding of its potential uses in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 7-Methyl-8-azaadenine involves the reaction of 2,6-diaminopurine with 2-chloro-4-methylpyridine. The reaction yields 7-Methyl-8-azaadenine as a white crystalline solid. This synthesis method has been optimized over the years to improve the yield and purity of the compound.
Applications De Recherche Scientifique
7-Methyl-8-azaadenine has been used in a variety of scientific research applications. It has been shown to inhibit the growth of cancer cells by interfering with DNA synthesis. It has also been used as a tool to study the role of purine analogs in the regulation of gene expression. In addition, 7-Methyl-8-azaadenine has been used to study the effects of purine analogs on the immune system.
Propriétés
Numéro CAS |
17801-64-8 |
|---|---|
Nom du produit |
7-Methyl-8-azaadenine |
Formule moléculaire |
C5H6N6 |
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
1-methyltriazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C5H6N6/c1-11-3-4(6)7-2-8-5(3)9-10-11/h2H,1H3,(H2,6,7,8) |
Clé InChI |
BFFSYTDZBBOZFW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=CN=C2N=N1)N |
SMILES canonique |
CN1C2=C(N=CN=C2N=N1)N |
Synonymes |
1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 1-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



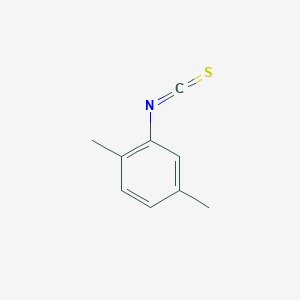
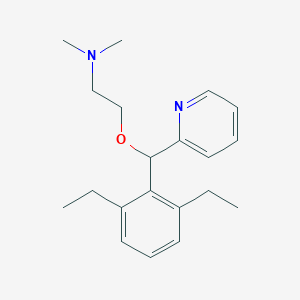
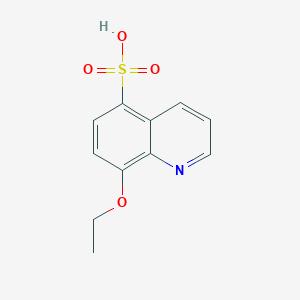
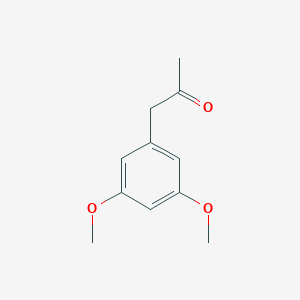
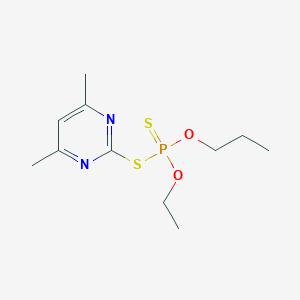

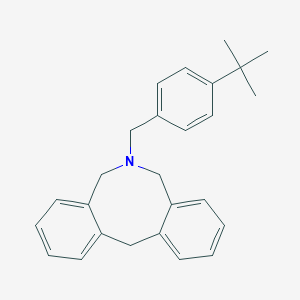
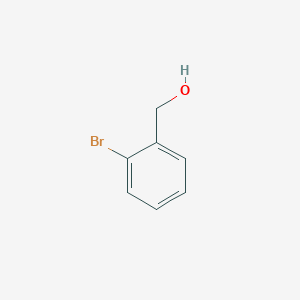
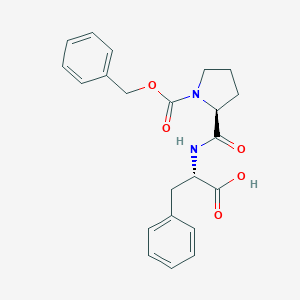
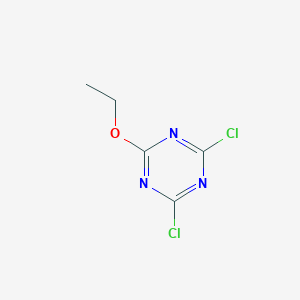
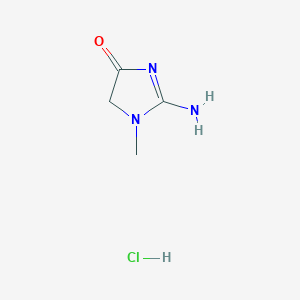
![(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid](/img/structure/B97595.png)
